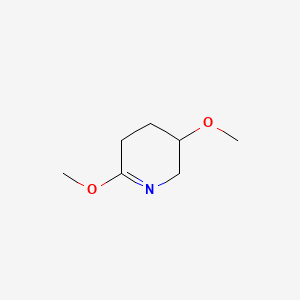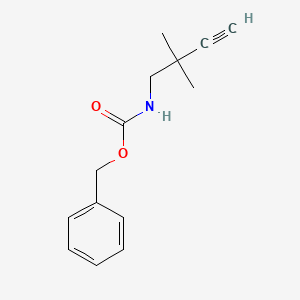
3,6-Dimethoxy-2,3,4,5-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-2,3,4,5-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and a varying degree of hydrogenation. The presence of methoxy groups at the 3 and 6 positions of the ring structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-2,3,4,5-tetrahydropyridine typically involves the cyclization of appropriate precursors. One common method is the heating of pentanediamine or its derivatives in the presence of an organic solvent or aqueous solution . This reaction can be further optimized by using catalysts and specific reaction conditions to improve yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethoxy-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into pyridine derivatives.
Reduction: Reduction reactions can yield piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Applications De Recherche Scientifique
3,6-Dimethoxy-2,3,4,5-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-tubercular properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxy-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It has been shown to modulate various biological pathways, including those involved in inflammation and cancer. The compound’s methoxy groups play a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
3,6-Dimethoxy-2,3,4,5-tetrahydropyridine is unique due to the presence of methoxy groups at the 3 and 6 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydropyridine derivatives and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3,6-dimethoxy-2,3,4,5-tetrahydropyridine |
InChI |
InChI=1S/C7H13NO2/c1-9-6-3-4-7(10-2)8-5-6/h6H,3-5H2,1-2H3 |
Clé InChI |
KYXMDLOHHXPNHC-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(=NC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)


amine hydrochloride](/img/structure/B15297677.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)

nitrosoamine](/img/structure/B15297695.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)



